molecular formula C14H16ClNO2 B8125845 (3-Chloro-5-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester

(3-Chloro-5-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester

Cat. No.: B8125845
M. Wt: 265.73 g/mol
InChI Key: HZGHVQQEEVTVII-UHFFFAOYSA-N
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Description

(3-Chloro-5-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C14H16ClNO2 It is a derivative of carbamic acid, featuring a chloro-substituted phenyl ring and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-5-ethynylphenol and tert-butyl isocyanate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic attack of the phenol on the isocyanate.

    Solvent: Common solvents used in this reaction include dichloromethane or tetrahydrofuran.

    Temperature: The reaction is typically conducted at room temperature to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The chloro group can be reduced to a hydrogen atom, yielding a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products

Scientific Research Applications

(3-Chloro-5-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Chloro-5-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carbamate moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-5-methylphenyl)-methylcarbamic acid tert-butyl ester: Similar structure but with a methyl group instead of an ethynyl group.

    (3-Chloro-5-ethynylphenyl)-ethylcarbamic acid tert-butyl ester: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

(3-Chloro-5-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester is unique due to the presence of both a chloro and an ethynyl group on the phenyl ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(3-chloro-5-ethynylphenyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2/c1-6-10-7-11(15)9-12(8-10)16(5)13(17)18-14(2,3)4/h1,7-9H,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGHVQQEEVTVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=CC(=C1)C#C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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